molecular formula C32H68N6O2 B12378565 C3Zum5A33F CAS No. 441022-64-6

C3Zum5A33F

Katalognummer: B12378565
CAS-Nummer: 441022-64-6
Molekulargewicht: 568.9 g/mol
InChI-Schlüssel: USNCWPSRPOWEBG-SSEXGKCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AMXT-1501 is a polyamine transport inhibitor that has shown significant potential in various scientific and medical applications. It targets the transport of polyamines, which are small organic cations involved in numerous cellular processes, including replication, translation, and stress response .

Vorbereitungsmethoden

The synthesis of AMXT-1501 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes the use of specific reagents and conditions to ensure the purity and efficacy of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

AMXT-1501 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of reduced compounds.

Wissenschaftliche Forschungsanwendungen

AMXT-1501 has a wide range of scientific research applications, including:

Wirkmechanismus

AMXT-1501 exerts its effects by targeting and inhibiting the transport of polyamines into cells. This inhibition disrupts the cellular processes that rely on polyamines, leading to various effects, including the inhibition of cell growth and the induction of apoptosis. The molecular targets and pathways involved include the polyamine transport system and various signaling pathways that regulate cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

AMXT-1501 is unique in its ability to inhibit polyamine transport, which distinguishes it from other compounds that target polyamine biosynthesis. Similar compounds include:

These compounds target different aspects of polyamine metabolism, highlighting the unique mechanism of action of AMXT-1501.

Eigenschaften

CAS-Nummer

441022-64-6

Molekularformel

C32H68N6O2

Molekulargewicht

568.9 g/mol

IUPAC-Name

N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide

InChI

InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m1/s1

InChI-Schlüssel

USNCWPSRPOWEBG-SSEXGKCCSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.